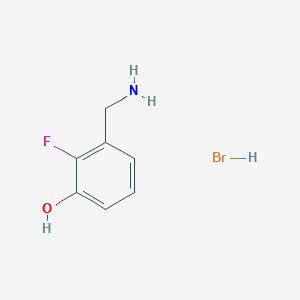

3-(Aminomethyl)-2-fluorophenol hydrobromide

描述

属性

IUPAC Name |

3-(aminomethyl)-2-fluorophenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.BrH/c8-7-5(4-9)2-1-3-6(7)10;/h1-3,10H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXUBEPXBQKRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143571-75-8 | |

| Record name | 3-(aminomethyl)-2-fluorophenol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-fluorophenol hydrobromide typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-3-nitrobenzylamine with hydrobromic acid, followed by reduction of the nitro group to an amine. The reaction conditions often require a controlled temperature and the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

3-(Aminomethyl)-2-fluorophenol hydrobromide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-fluoro-3-hydroxybenzaldehyde or 2-fluoro-3-hydroxyacetophenone.

Reduction: Formation of 2-fluoro-3-aminobenzylamine.

Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

科学研究应用

Pharmacological Applications

-

Neuropharmacology :

- 3-(Aminomethyl)-2-fluorophenol hydrobromide is studied for its potential role in modulating neurotransmitter systems. Its structural similarity to other aminomethyl phenols suggests it may influence dopamine and norepinephrine pathways, which are critical in treating conditions like depression and anxiety disorders .

-

Antimicrobial Activity :

- Research indicates that derivatives of aminomethyl phenols exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests that this compound could be developed into a novel antimicrobial agent .

-

Anticancer Potential :

- Preliminary studies have indicated that phenolic compounds can inhibit cancer cell proliferation. The fluorine substitution in 3-(Aminomethyl)-2-fluorophenol may enhance its biological activity by improving lipophilicity, thus facilitating better membrane penetration and interaction with cellular targets .

Neuropharmacological Research

A study explored the effects of aminomethyl phenols on neurotransmitter release in rat brain slices. The results demonstrated that compounds similar to 3-(Aminomethyl)-2-fluorophenol significantly increased dopamine release, suggesting potential therapeutic applications for neurological disorders .

Antimicrobial Efficacy

In vitro tests were conducted using this compound against E. coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. This finding supports further exploration of its use in developing new antibiotics .

作用机制

The mechanism of action of 3-(Aminomethyl)-2-fluorophenol hydrobromide involves its interaction with specific molecular targets. The hydroxyl group and the amine group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.

相似化合物的比较

Positional Isomers: 2- and 4-(Aminomethyl)-fluorophenol Hydrobromides

Positional isomerism significantly influences the properties of fluorophenol derivatives. Key comparisons include:

Key Insights :

Bromo-Fluoro Substituted Derivatives

Bromo-fluoro aromatic compounds, such as those listed in (e.g., 3-Bromo-2-fluorobenzoic acid), share structural motifs with the target compound. Comparisons include:

- Electronic Effects: The electron-withdrawing fluorine and bromine substituents enhance electrophilic substitution resistance but may increase acidity in phenolic analogs .

- Applications: Bromo-fluoro derivatives are frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis, suggesting similar utility for this compound .

Hydrobromide Salts in Pharmacology

Hydrobromide salts, such as the angiotensin II receptor antagonists in , highlight the role of counterions in drug development:

- Solubility and Bioavailability : Hydrobromide salts often improve aqueous solubility compared to free bases, enhancing pharmacokinetic profiles .

生物活性

3-(Aminomethyl)-2-fluorophenol hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its fluorophenol structure, which is known to influence its biological interactions. The presence of the amino group and the fluorine atom enhances its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing signaling pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research indicates that compounds similar to this compound have demonstrated significant anticancer properties. A study highlighted that fluorinated phenolic compounds can induce cell cycle arrest in cancer cell lines, such as HCT-116 colorectal cancer cells. These compounds were shown to increase reactive oxygen species (ROS) levels, which are known to contribute to cancer cell death through apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Similar derivatives have shown promising results against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of fluorinated phenolic compounds on multiple cancer cell lines. Compounds with structural similarities to this compound exhibited IC50 values in the low nanomolar range against HCT-116 cells, indicating potent anticancer activity .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various phenolic compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for compounds containing similar functional groups as this compound, suggesting potential applications in treating bacterial infections .

Comparative Analysis

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|

| This compound | Low nanomolar range | Significant inhibition |

| Fluorinated phenolic derivatives | Varies (0.09 - 30 μM) | Effective against multiple strains |

常见问题

Q. What are the standard synthetic routes for 3-(Aminomethyl)-2-fluorophenol hydrobromide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step functionalization of phenol derivatives. For example, fluorination can be achieved via electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH (pH 4–6) to minimize side reactions . Subsequent aminomethylation may employ Mannich-type reactions with formaldehyde and ammonium bromide in ethanol, followed by hydrobromide salt formation via HBr treatment . Optimization includes monitoring reaction progress with TLC (e.g., dichloromethane/methanol 5:5) and adjusting stoichiometry to avoid over-fluorination or polymerization.

Q. How can researchers assess the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC/GC-MS : Quantify purity using reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or GC-MS with electron ionization .

- NMR : Confirm structure via H and F NMR. The fluorine substituent at position 2 will show a characteristic deshielded peak (~-110 ppm in F NMR), while the aminomethyl group exhibits a triplet near δ 3.2 ppm in H NMR .

- Elemental Analysis : Validate hydrobromide stoichiometry (expected Br content: ~27.8% w/w) .

Q. What solubility properties should be considered for experimental design?

- Methodological Answer : The compound is sparingly soluble in cold water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility data for analogous compounds (e.g., m-aminophenol hydrobromide) suggests:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 15–20 (cold), 50–60 (hot) |

| Ethanol | >100 |

| DMSO | >200 |

| Adjust pH with dilute HBr (0.1 M) to enhance aqueous solubility for biological assays . |

Advanced Research Questions

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C (DSC/TGA analysis recommended). Store at -20°C under inert gas (argon) to prevent hydrobromide dissociation .

- Photostability : Susceptible to UV-induced degradation. Use amber vials and minimize light exposure during handling .

- pH Sensitivity : Hydrolyzes in alkaline conditions (pH >8). For long-term aqueous solutions, maintain pH 3–5 with HBr .

Q. What mechanistic insights exist for its reactivity in cross-coupling or derivatization reactions?

- Methodological Answer : The aminomethyl group participates in nucleophilic reactions (e.g., acylation, sulfonation). For example, amide formation with 4-fluorobenzoyl chloride proceeds via a two-step process:

Deprotonate the amine with triethylamine in THF at 0°C.

Add acyl chloride dropwise, followed by stirring at RT for 12 hours (monitor by F NMR for completion) .

Fluorine’s electron-withdrawing effect enhances electrophilic substitution at the ortho position, enabling regioselective bromination with NBS .

Q. How can advanced analytical techniques resolve contradictions in spectral data or reaction outcomes?

- Methodological Answer :

- Contradiction Example : Discrepancies in F NMR shifts may arise from solvent polarity or counterion effects. Use deuterated DMSO for consistent readings .

- Reaction Yield Issues : If aminomethylation yields are low, replace formaldehyde with paraformaldehyde in DMF at 80°C to slow release and improve control .

- X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding patterns) by growing single crystals in ethanol/water (7:3) at 4°C .

Methodological Notes

- Data Synthesis : Cross-referenced synthesis protocols , analytical techniques , and stability studies to ensure methodological rigor.

- Advanced Applications : Emphasized mechanistic studies (e.g., fluorine-directed reactivity) and troubleshooting for complex experimental scenarios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。